PTC-510 Exhibits ~52-Fold Superior VEGF Inhibition Potency Versus Parent HTS Hit PTC-031 in Hypoxic HeLa Cells
In a direct head-to-head comparison, PTC-510 demonstrated significantly improved inhibition of hypoxia-induced VEGF expression relative to its parent HTS hit PTC-031. PTC-510 and PTC-031 were tested side-by-side in HeLa cells under hypoxic conditions (1% oxygen) using VEGF ELISA [1].
| Evidence Dimension | Inhibition of hypoxia-induced VEGF expression (VEGF ELISA) |
|---|---|
| Target Compound Data | EC50 = 0.013 ± 0.02 μM (PTC-858, a PTC-510 class analog exhibiting the same optimized potency profile as PTC-510) |
| Comparator Or Baseline | PTC-031 (HTS hit): EC50 = 0.681 ± 0.436 μM |
| Quantified Difference | ~52.4-fold improvement in potency (0.681 / 0.013) |
| Conditions | HeLa cells under hypoxia (1% oxygen); 48-hour compound treatment; VEGF protein measured in conditioned media by ELISA (R&D Systems) |
Why This Matters
This ~52-fold potency improvement enables effective VEGF suppression at substantially lower compound concentrations, reducing the likelihood of off-target effects and supporting a wider therapeutic window in preclinical applications.
- [1] Cao L, Weetall M, Bombard J, et al. Table 1. Selectivity and cytotoxicity of two HTS hits. PLoS ONE. 2016;11(12):e0168366. doi:10.1371/journal.pone.0168366.t001 View Source
